REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH2:9][OH:10].CCN(CC)CC.[C:18](OCl)([CH3:20])=[O:19]>ClCCl.O>[C:18]([O:10][CH2:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[Cl:1])(=[O:19])[CH3:20]
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)C)CO
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
AcOCl
|
Quantity
|
0.331 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)OCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
resulting crude
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layers were dried over Na2SO4 and volatiles
|
Type
|
CUSTOM
|
Details
|
removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 453 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |